6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
CAS No.: 1058373-27-5
Cat. No.: VC11948658
Molecular Formula: C18H21N3O3
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058373-27-5 |
|---|---|
| Molecular Formula | C18H21N3O3 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one |
| Standard InChI | InChI=1S/C18H21N3O3/c1-24-15-7-5-14(6-8-15)16-11-17(22)21(13-19-16)12-18(23)20-9-3-2-4-10-20/h5-8,11,13H,2-4,9-10,12H2,1H3 |
| Standard InChI Key | YFROSICYPKBNMC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCCC3 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCCC3 |
Introduction
6-(4-Methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound with a molecular formula of C18H21N3O3 and a molecular weight of 327.4 g/mol . This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities, including potential applications in pharmaceuticals.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step organic reactions. While specific synthesis details for this compound are not readily available, similar compounds often involve condensation reactions, nucleophilic substitutions, or cyclization reactions to form the pyrimidine ring. The piperidine and methoxyphenyl groups can be introduced through appropriate functional group transformations.
Biological Activity and Potential Applications
Pyrimidine derivatives, including dihydropyrimidinones, have been explored for their antimicrobial, anticancer, and other pharmacological activities. The specific biological activity of 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one would depend on its ability to interact with biological targets, such as enzymes or receptors, influenced by its structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume